molecular formula C16H12N2O3 B8318424 Phenyl 5-phenylisoxazol-3-ylcarbamate

Phenyl 5-phenylisoxazol-3-ylcarbamate

Cat. No.: B8318424
M. Wt: 280.28 g/mol
InChI Key: KMAAJIKPTYYRMC-UHFFFAOYSA-N
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Description

Phenyl 5-phenylisoxazol-3-ylcarbamate is a synthetic carbamate derivative featuring a phenyl-substituted isoxazole core. The carbamate group (–O–CO–NH–) is directly attached to the 3-position of the isoxazole ring, while a phenyl group occupies the 5-position.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

phenyl N-(5-phenyl-1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C16H12N2O3/c19-16(20-13-9-5-2-6-10-13)17-15-11-14(21-18-15)12-7-3-1-4-8-12/h1-11H,(H,17,18,19)

InChI Key

KMAAJIKPTYYRMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Substituent Variations

The compound is compared to structurally related isoxazole carbamates and derivatives (Table 1):

Compound Name CAS Number Key Substituents Similarity Score Key Properties/Applications
Phenyl 5-phenylisoxazol-3-ylcarbamate Not Provided Phenyl (C5), phenyl carbamate (C3) Reference AChE inhibition
5-Phenylisoxazole-3-carboxamide 23088-52-0 Phenyl (C5), carboxamide (C3) 0.73 Reduced reactivity vs. carbamates
(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate 380629-73-2 4-Bromophenyl (C5), methyl (C3) 0.63 Enhanced hydrophobicity/halogen bonding
5-(Pentan-2-yl)isoxazol-3-yl diethylcarbamate (24g) Not Provided Pentan-2-yl (C5), diethylcarbamate (C3) N/A AChE inhibition; aliphatic substituents

Key Observations :

  • Carbamate vs.
  • Halogenation : The bromophenyl substituent in CAS 380629-73-2 enhances lipophilicity, which may improve membrane permeability but could increase toxicity risks .
  • Aliphatic vs.

Physicochemical Properties

  • Solubility : The phenyl substituents reduce aqueous solubility compared to aliphatic derivatives.
  • Spectroscopic Properties : While direct data for the target compound are unavailable, analogs like phenylephrine-HCl (-9) show molar absorptivity (~6.62 × 10³ L·mol⁻¹·cm⁻¹) at 510 nm, suggesting that carbamate derivatives may require UV-Vis optimization for analytical detection .

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